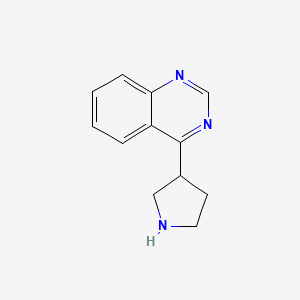

4-Pyrrolidin-3-ylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-3-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-4-11-10(3-1)12(15-8-14-11)9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURZBPAUVULYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539924-77-0 | |

| Record name | 4-(pyrrolidin-3-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrrolidin 3 Ylquinazoline and Its Structural Analogs

Strategies for Quinazoline (B50416) Ring System Construction

The formation of the quinazoline ring is a foundational step in the synthesis of the target compound. Various cyclization and functionalization methods are employed to build this heterocyclic system.

Cyclization Approaches for Quinazoline Core Formation

The construction of the quinazoline core can be achieved through several cyclization strategies, often starting from readily available anthranilic acid derivatives or other ortho-substituted anilines.

One common method involves the cyclocondensation of anthranilic acid derivatives with amides or nitriles. vulcanchem.com For instance, the reaction of anthranilic acids with potassium cyanate (B1221674) can yield urea (B33335) derivatives, which then undergo cyclization to form quinazoline-2,4(1H,3H)-diones. jst.go.jp Another approach utilizes the reaction of 2-aminobenzophenones with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) to directly produce 4-substituted quinazolines. nih.govjove.com This reaction proceeds through a 4-phenylquinazolin-2(1H)-imine intermediate. nih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for quinazoline synthesis. For example, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a one-pot synthesis of quinazolines under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with orthocarboxylates and boronic acids can yield 4-arylquinazolines. organic-chemistry.org Metal-free approaches, such as the oxidative condensation of o-aminobenzylamines and benzylamines catalyzed by 4,6-dihydroxysalicylic acid, offer a green alternative for the synthesis of 2-substituted quinazolines. nih.gov

The table below summarizes various starting materials and reagents used in cyclization reactions to form the quinazoline core.

| Starting Material | Reagent(s) | Product Type | Reference |

| Anthranilic acid derivatives | Potassium cyanate, NaOH, HCl | Quinazoline-2,4(1H,3H)-diones | jst.go.jp |

| 2-Aminobenzophenones | Thiourea, DMSO | 4-Substituted quinazolines | nih.govjove.com |

| 2-Aminoaryl alcohols | Ketones or nitriles (Co-catalyzed) | Quinolines or quinazolines | organic-chemistry.org |

| 2-Aminobenzonitriles | Orthocarboxylates, boronic acids (Pd-catalyzed) | 4-Arylquinazolines | organic-chemistry.org |

| o-Aminobenzylamines | Benzylamines (4,6-dihydroxysalicylic acid-catalyzed) | 2-Arylquinazolines | nih.gov |

| 2-Aminobenzamides | Aldehydes (p-toluenesulfonic acid, PIDA) | 4(3H)-Quinazolinones | organic-chemistry.org |

Functionalization of Quinazoline Ring at C-4 Position

The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack, making it a key site for introducing substituents like the pyrrolidine (B122466) moiety. rroij.com This reactivity is often exploited by first installing a good leaving group at the C-4 position, typically a halogen like chlorine.

A common precursor for C-4 functionalization is a 4-chloroquinazoline (B184009) derivative, which can be synthesized by treating the corresponding quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). vulcanchem.comrroij.com This 4-chloroquinazoline can then undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles.

Palladium-catalyzed cross-coupling reactions are also extensively used to functionalize the C-4 position. For instance, Suzuki coupling with arylboronic acids can introduce aryl substituents. nih.gov To achieve regioselectivity in polyhalogenated quinazolines, a strategy involving temporary deactivation of the C-4 position with a thioether has been developed. nih.gov After functionalizing other positions, the C-4 position can be reactivated and coupled via a palladium-catalyzed, copper(I)-mediated desulfitative reaction. nih.gov

The development of a lipophilic character at the C-4 position of the quinazoline ring is often desirable for enhancing inhibitory affinity in drug discovery. frontiersin.org This can be achieved by introducing bulky electron-donating groups like piperidine (B6355638) or diphenylamine. researchgate.net

Approaches for Incorporating Pyrrolidine Moiety

The introduction of the pyrrolidine ring onto the quinazoline scaffold is a crucial step in the synthesis of 4-pyrrolidin-3-ylquinazoline. This can be accomplished through direct coupling reactions, synthesis of the pyrrolidine ring followed by attachment, or multicomponent reactions.

Direct N-Alkylation and Amination Reactions with Pyrrolidine

The most direct method for attaching the pyrrolidine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-haloquinazoline, most commonly 4-chloroquinazoline, with a pre-formed pyrrolidine derivative. vulcanchem.comresearchgate.net For the synthesis of this compound, this would involve reacting 4-chloroquinazoline with 3-aminopyrrolidine (B1265635) or a protected version thereof.

These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, and in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate the reaction. vulcanchem.com For example, the synthesis of 4-(1-Boc-pyrrolidin-3-yl)oxyquinazoline has been reported, demonstrating the feasibility of coupling pyrrolidine derivatives at the C-4 position.

It has been reported that the SNAr reaction of 4-chloroquinazoline with pyrrolidine in the presence of potassium fluoride (B91410) occurs at 100°C over 17 hours. researchgate.net In some cases, the reaction can proceed at lower temperatures, for instance, the reaction of 2-trifluoromethyl-4-chloroquinazoline with pyrrolidine was reported at 50°C, although with a lower yield and longer reaction time. researchgate.net

The table below provides examples of conditions for the direct coupling of pyrrolidine derivatives to the quinazoline C-4 position.

| Quinazoline Substrate | Pyrrolidine Derivative | Reagents & Conditions | Product | Reference |

| 4-Chloroquinazoline | Pyrrolidine | K₂CO₃, DMF or DMSO, 80–100°C | 4-Pyrrolidinylquinazoline | vulcanchem.com |

| 4-Chloroquinazoline | Pyrrolidine | Potassium fluoride, 100°C, 17h | 4-Pyrrolidinylquinazoline | researchgate.net |

| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | 50°C, 16h | 2-Trifluoromethyl-4-pyrrolidinylquinazoline | researchgate.net |

| 4-Chloro-6,7-dimethoxyquinazoline | Butanol | NaH, DMF, rt to 70°C | 4-Butoxy-6,7-dimethoxyquinazoline | juniperpublishers.com |

| 4-Chloro-6,7-dimethoxyquinazoline | Benzyl alcohol | Dioxane, reflux, 100°C, 21h | 4-(Benzyloxy)-6,7-dimethoxyquinazoline | juniperpublishers.com |

Pyrrolidine Ring Synthesis and Subsequent Coupling to Quinazoline Scaffold

An alternative strategy involves the synthesis of the pyrrolidine ring itself, which can then be attached to the quinazoline core. This approach is particularly useful when specific substitutions on the pyrrolidine ring are desired.

The synthesis of the pyrrolidine ring can be achieved through various methods. A common laboratory synthesis involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org Industrially, pyrrolidine is produced by the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) over a cobalt- and nickel-oxide catalyst. wikipedia.org More complex pyrrolidine derivatives can be synthesized via cascade reactions. wikipedia.org For instance, stereoselective methods often start from proline or 4-hydroxyproline. mdpi.com Another approach is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.gov

Once the desired pyrrolidine derivative is synthesized, it can be coupled to the quinazoline scaffold using the methods described in section 2.2.1, such as SNAr reactions. An alternative is the annulation of the pyrrolidine moiety to the quinazoline ring. For example, 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives can be synthesized by constructing the central pyrimidine (B1678525) ring starting from ortho-disubstituted aromatic compounds already bearing a pyrrolidine moiety. beilstein-journals.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like this compound in a single step from three or more starting materials. taylorfrancis.comnih.govjppres.comorganic-chemistry.org

Several MCRs have been developed for the synthesis of the quinazoline core. A one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate, mediated by hydrogen peroxide, provides a metal-free route to 2,4-disubstituted quinazolines. rsc.org Another example is a cobalt-catalyzed three-component cascade reaction of isocyanides, azides, and amines to access quinazoline derivatives. bohrium.com Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids also yield diverse quinazolines. organic-chemistry.orgnih.gov

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs can be applied. A potential MCR could involve a 2-halobenzonitrile, an appropriate pyrrolidine derivative, and a third component that facilitates the cyclization to the quinazoline ring. The development of such a reaction would be a significant advancement in the efficient synthesis of this class of compounds.

Stereoselective Synthesis of Pyrrolidin-3-ylquinazoline Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure pyrrolidin-3-ylquinazoline derivatives is of paramount importance. These methods can be broadly categorized into two approaches: utilizing a chiral pool of starting materials or employing asymmetric catalysis. slideshare.netresearchgate.net

One common strategy involves starting with enantiomerically pure precursors, such as proline or 4-hydroxyproline, which belong to the chiral pool. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, can serve as a foundational building block for various drugs. mdpi.com The synthesis of novel 3,4-dihydroxypyrrolidine derivatives has been achieved stereoselectively from starting materials like D-mannose, D-ribose, and L-fucose. rsc.org A stereoselective approach for synthesizing (3R,4S)-3-amino-4-methyl pyrrolidine, a key structural component of some antibacterial and antitumor agents, has been described, where the crucial step is a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. researchgate.net

Asymmetric catalysis offers another powerful avenue for the stereoselective synthesis of pyrrolidine derivatives. slideshare.netresearchgate.net This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, the intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from N-protected homopropargyl amines has been developed for the stereoselective construction of trans-2,3-disubstituted pyrrolidine derivatives. rsc.org Enzyme-catalyzed reactions, a form of biocatalysis, are also highly effective for preparing enantiomerically pure molecules. unipd.it Lipases, for instance, are widely used for the kinetic resolution of racemic amines and alcohols with high enantioselectivity. unipd.it

The following table summarizes some of the stereoselective approaches towards pyrrolidine derivatives:

| Starting Material/Method | Target Pyrrolidine Derivative | Key Reaction/Strategy | Reference |

| Proline/4-Hydroxyproline | Substituted Pyrrolidines | Chiral Pool Synthesis | mdpi.com |

| D-mannose, D-ribose, L-fucose | 3,4-dihydroxypyrrolidines | Organometallic addition, Nucleophilic displacement | rsc.org |

| Azidoditosyl derivative | (3R,4S)-3-amino-4-methyl pyrrolidine | One-pot reduction and regioselective cyclization | researchgate.net |

| N-protected homopropargyl amines | trans-2,3-disubstituted pyrrolidines | Intramolecular alkyne iminium ion cyclization | rsc.org |

| Racemic amines/alcohols | Enantiomerically pure amines/alcohols | Enzyme-catalyzed kinetic resolution (e.g., with lipases) | unipd.it |

Advanced Synthetic Techniques and Optimization (e.g., Microwave-Assisted Synthesis, Catalysis)

To enhance the efficiency, yield, and environmental friendliness of synthetic routes to quinazoline derivatives, advanced techniques such as microwave-assisted synthesis and various catalytic systems are increasingly being employed. ujpronline.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net Several studies have reported the successful application of microwave-assisted synthesis for quinazoline and its derivatives.

For instance, a one-pot, four-component synthesis of 3-hydroxy, 3-ethoxy, and 3-benzyloxy-2-methylquinazolin-4[3H]-one derivatives was achieved under microwave irradiation at 130–160 °C for 0.5–2 hours, affording moderate to excellent yields. researchgate.net Another protocol describes the microwave-assisted condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to produce quinoline (B57606) thiosemicarbazones in excellent yields within 3–5 minutes. mdpi.com The synthesis of 4-phenyl-7-methyl-quinazoline from 2-amino-4-methyl-benzophenone and thiourea in DMSO under microwave irradiation at 140°C for 20 hours resulted in a 99.0% yield. google.com

Catalysis:

Catalysis plays a pivotal role in the modern synthesis of quinazolines, offering efficient and selective pathways. jsynthchem.comorganic-chemistry.org Various metal-based and non-metal catalysts have been explored.

Copper Catalysis: Copper catalysts have been effectively used in the synthesis of quinazoline derivatives. One method involves a cascade reaction of substituted (2-bromophenyl)methylamines and amidine hydrochlorides using CuBr as the catalyst and air as the oxidant. organic-chemistry.org Another copper-catalyzed approach utilizes the reaction of (2-aminophenyl)methanols with aldehydes in the presence of cerium nitrate (B79036) hexahydrate and ammonium chloride. organic-chemistry.org A simple and efficient copper-catalyzed method for synthesizing quinazoline derivatives from substituted (2-bromophenyl)methylamines and amides has been developed, proceeding via a sequential Ullmann-type coupling and aerobic oxidation without the need for a ligand. acs.org

Ruthenium Catalysis: Ruthenium-based catalytic systems have proven to be highly selective for the synthesis of quinazolines. An in situ formed ruthenium catalyst enables the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. organic-chemistry.org A Ru3(CO)12/Xantphos/t-BuOK catalyst system has been used for the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. organic-chemistry.org

Other Catalytic Systems: Other metals like palladium and iron have also been employed. A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org Iron-catalyzed C(sp3)-H oxidation and intramolecular C-N bond formation have been used to synthesize quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Furthermore, solid acid catalysts like titanium sulfate (B86663) nanoparticles (SO₄²⁻/TiO₂) have been utilized for the efficient synthesis of quinazoline derivatives. jsynthchem.comjsynthchem.com

The following table provides an overview of some advanced synthetic techniques for quinazoline derivatives:

| Technique | Catalyst/Reagents | Starting Materials | Product | Key Features | Reference |

| Microwave-Assisted | None (thermal) | 2-amino-4-methyl-benzophenone, thiourea | 4-phenyl-7-methyl-quinazoline | High yield (99.0%) | google.com |

| Microwave-Assisted | None | 2-(piperidin-1-yl)quinoline-3-carbaldehydes, thiosemicarbazides | Quinoline thiosemicarbazones | Rapid reaction (3-5 min), excellent yields | mdpi.com |

| Microwave-Assisted | Pyridine (B92270)/AcOH | Anthranilic acids, triethyl-orthoacetate, hydroxylamine (B1172632) hydrochloride | 2-methyl quinazolin-4[3H]-one derivatives | One-pot, four-component reaction | researchgate.net |

| Copper Catalysis | CuBr, Air | (2-bromophenyl)methylamines, amidine hydrochlorides | Quinazolines | Use of air as an oxidant | organic-chemistry.org |

| Copper Catalysis | Ce(NO₃)₃·6H₂O, NH₄Cl | (2-aminophenyl)methanols, aldehydes | 2-substituted quinazolines | Tolerates various functional groups | organic-chemistry.org |

| Ruthenium Catalysis | [Ru]/L system | 2-aminophenyl ketones, amines | Quinazolines | Highly selective dehydrogenative coupling | |

| Palladium Catalysis | Palladium catalyst | 2-aminobenzonitriles, aldehydes, arylboronic acids | Diverse quinazolines | Three-component tandem reaction | organic-chemistry.org |

| Solid Acid Catalysis | SO₄²⁻/TiO₂ nanoparticles | Isatoic anhydride, aldehydes, amines/ammonium acetate | 2,3-dihydroquinazolinone derivatives | Environmentally friendly catalyst | jsynthchem.com |

Structure Activity Relationship Sar and Rational Design of 4 Pyrrolidin 3 Ylquinazoline Derivatives

Impact of Substituents on the Pyrrolidine (B122466) Ring (e.g., Position 3 Modifications)

The pyrrolidine moiety at the C-4 position of the quinazoline (B50416) core is a critical component for the biological activity of this class of compounds. Modifications to this ring system, particularly at its 3-position, have been shown to significantly influence potency and target interaction.

SAR studies have revealed that the nature of the substituent on the pyrrolidine ring can dictate the compound's efficacy. For instance, in the context of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, compounds bearing β-proline and piperidine-4-carboxylic acid groups have demonstrated notable activity. aurak.ac.ae Further investigation into pyrrolidine-substituted quinazolines identified that a compound with an (S)-N-Boc-pyrrolidin-3-yl substituent at the 4-position of the quinazoline ring exhibited maximal activity as a PARP-1 inhibitor. aurak.ac.aebiomedres.us This highlights the importance of both the substituent's chemical nature (N-Boc group) and its stereochemistry for optimal target engagement.

In other studies focusing on different biological targets, the substitution pattern on the pyrrolidine ring has also been a key determinant of activity. While detailed SAR data for various substituents at position 3 of the pyrrolidine ring is specific to the target being studied, the general consensus is that this position is a key handle for modulating the pharmacological profile of 4-pyrrolidin-3-ylquinazoline derivatives. The size, electronics, and hydrogen-bonding capacity of the substituent can all play a role in the molecule's interaction with its biological target. nih.govnih.gov

| Compound Scaffold | Substituent at Pyrrolidine Position 3 | Observed Activity | Reference |

|---|---|---|---|

| This compound | β-proline group | Good PARP-1 inhibition | aurak.ac.ae |

| This compound | (S)-N-Boc group | Maximum PARP-1 inhibition | aurak.ac.aebiomedres.us |

Influence of Substituents on the Quinazoline Core (e.g., C-2, C-6, C-7 Positions)

The quinazoline core serves as the foundational scaffold for this class of compounds, and its substitution pattern is a major determinant of biological activity and selectivity. Key positions for modification include C-2, C-6, and C-7.

C-6 and C-7 Positions: The C-6 and C-7 positions of the quinazoline ring are frequently modified to enhance potency and modulate physicochemical properties. For example, in the development of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors, a wide range of substituents are tolerated at the C-7 position, while variation at the C-6 position is more restricted. nih.gov Specifically, the introduction of a 2-methoxy ethoxy substituent at both the C-6 and C-7 positions of the quinazoline core resulted in a promising antitumor agent. nih.gov Similarly, for epidermal growth factor receptor (EGFR) inhibitors, 6,7-dimethoxy substitution was found to be more favorable for inhibitory activity. nih.gov The presence of bulky substituents at the 6 or 7 positions can increase potency. mdpi.com Furthermore, the introduction of electron-donating groups at these positions has been shown to increase the activity of certain quinazoline derivatives. nih.gov

| Position | Substituent | Target/Activity | Effect | Reference |

|---|---|---|---|---|

| C-2 | Methyl | Anti-inflammatory | Favorable | fabad.org.tr |

| C-6/C-7 | 2-Methoxy ethoxy | Antitumor | Promising activity | nih.gov |

| C-6/C-7 | Dimethoxy | EGFR Inhibition | Favorable | nih.gov |

| C-7 | Various (neutral, basic, heteroaromatic) | VEGF Receptor Kinase Inhibition | Tolerated, can lead to potent compounds | nih.gov |

| C-6 | More restricted variations | VEGF Receptor Kinase Inhibition | Less tolerance to substitution | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The three-dimensional arrangement of atoms in these molecules can significantly affect their interaction with chiral biological targets such as enzymes and receptors.

The importance of stereochemistry is evident in the development of EGFR tyrosine kinase inhibitors. In one study, the (R)-enantiomer of a C-6, C-7-substituted 4-anilinoquinazoline (B1210976) was found to have a potent activity of 4.2 nM, while the activity of the (S)-isomer was markedly reduced to 662 nM. ugr.es This demonstrates that the EGFR tyrosine kinase can discriminate between the enantiomers by more than 150-fold, highlighting the critical nature of the stereocenter for optimal binding. ugr.es

Similarly, in the context of PARP-1 inhibitors, the (S)-configuration of the N-Boc-pyrrolidin-3-yl substituent was found to be crucial for maximal activity. aurak.ac.aebiomedres.us These findings underscore the necessity of controlling the stereochemistry during the synthesis of these compounds to ensure the desired pharmacological effect. The development of atropisomeric quinazolinone derivatives, which possess axial chirality, further emphasizes the growing interest in the stereochemical aspects of this class of compounds for applications in medicinal chemistry. dntb.gov.uarsc.orgmdpi.com

SAR Studies on Specific Target Classes

The SAR of this compound derivatives is highly dependent on the specific biological target being investigated. These compounds have shown promise as inhibitors of various target classes, including protein kinases and G protein-coupled receptors (GPCRs).

Protein Kinase Inhibitors: Quinazoline derivatives are well-known as kinase inhibitors, and the this compound scaffold is no exception. They have been extensively studied as inhibitors of phosphoinositide 3-kinases (PI3Ks). researchgate.netnih.gov For PI3Kδ inhibitors, the introduction of heterocycles like pyrrolopyridine or purine (B94841) has been explored to enhance activity. rsc.org The SAR for PI3K inhibitors often focuses on optimizing interactions with key residues in the ATP-binding pocket, such as Glu826, Val828, and Asp911. rsc.org

G Protein-Coupled Receptor (GPCR) Antagonists: The this compound scaffold has also been explored for its potential as antagonists of GPCRs, such as the A2A adenosine (B11128) receptor. mdpi.com In this context, SAR studies have focused on substitutions at the C2, C6, and C7 positions of the quinazoline ring. For instance, introducing a 2-furanyl or 4-fluorophenyl ring at the 4-position was found to be most compatible with the steric bulk of substituents. mdpi.com Furthermore, the introduction of amino substituents at the C2-position has been investigated to enhance antagonist activity and solubility. mdpi.com

Computational Chemistry in SAR Elucidation and Predictive Modeling (e.g., QSAR)

Computational chemistry plays an increasingly vital role in elucidating the SAR of this compound derivatives and in the rational design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used.

QSAR Studies: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds and to identify the key structural features that are important for activity. For example, 2D-QSAR and 3D-QSAR models have been developed for various quinazoline derivatives to predict their anticancer potential and to guide the design of new analogs. rsc.orgacs.org These models have highlighted the importance of electrostatic and hydrophobic fields in determining the bioactivity of PI3Kδ inhibitors. rsc.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to understand the binding mode of this compound derivatives and to identify key interactions with their biological targets. mdpi.comresearchgate.netijpsdronline.com For instance, docking studies of quinazolinone derivatives as PI3Kδ inhibitors have shown the importance of hydrogen bond interactions with key residues like Glu826, Val828, and Asp911. rsc.org These computational insights provide a strong basis for the rational design and optimization of novel and potent inhibitors. rsc.org

Biological Targets and Mechanisms of Action of 4 Pyrrolidin 3 Ylquinazoline Analogs Preclinical Focus

Modulation of Kinase Activity

Kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates, a process known as phosphorylation. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. mdpi.comnih.gov Analogs of 4-pyrrolidin-3-ylquinazoline have been explored for their ability to inhibit various types of kinases.

Receptor tyrosine kinases (RTKs) are cell surface receptors that are activated by the binding of extracellular ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. drugtargetreview.com This initiates downstream signaling cascades that regulate cellular processes such as growth, proliferation, and survival. nih.govdrugtargetreview.com Aberrant activation of RTKs is a common driver of tumorigenesis. drugtargetreview.com

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): EGFR and HER-2 are members of the ErbB family of RTKs and are frequently overexpressed or mutated in various cancers. drugtargetreview.comamazonaws.com Several quinazoline-based derivatives have been developed as inhibitors of these kinases. drugtargetreview.comsci-hub.se For instance, some 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibitory activity against both EGFR and HER-2. amazonaws.com One study reported a 4-(3-bromoanilino)-6,7-diethoxyquinazoline compound as a highly potent inhibitor of EGFR tyrosine kinase with an IC50 value of 0.006 nM. amazonaws.com Another series of quinazolin-4(3H)-one derivatives also demonstrated inhibitory activity against EGFR and HER2, with some compounds acting as type-I ATP-competitive inhibitors of EGFR. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govabcam.com Inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.gov Some 4-anilinoquinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2, aiming for a synergistic antitumor effect. amazonaws.com Additionally, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been evaluated as multi-kinase inhibitors, showing inhibitory activity against VEGFR2.

Fibroblast Growth Factor Receptors (FGFR): The FGFR family (FGFR1-4) and their signaling pathways are implicated in cell proliferation, differentiation, and angiogenesis. nih.govexplorationpub.com Dysregulation of FGFR signaling is associated with various cancers. nih.gov Dovitinib, a 3-benzimidazol-2-ylhydroquinolin-2-one derivative, has been identified as a dual inhibitor of FGFR and VEGFR. researchgate.net Furthermore, Infigratinib (BGJ398) is an oral inhibitor with selectivity for FGFR1–3 and has shown antitumor activity in preclinical models of urothelial carcinoma with FGFR3 alterations. explorationpub.com Pemigatinib is another selective, ATP-competitive inhibitor of FGFR1-3. explorationpub.com

Table 1: Preclinical Inhibitory Activity of Quinazoline (B50416) Analogs on Receptor Tyrosine Kinases

| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 nM | amazonaws.com |

| Quinazolin-4(3H)-one derivatives | EGFR, HER2 | Potent inhibition | nih.gov |

| 4-anilinoquinazoline derivatives | EGFR, VEGFR-2 | Dual inhibition | amazonaws.com |

| 2-sulfanylquinazolin-4(3H)-one derivatives | VEGFR2 | Inhibitory activity | |

| Dovitinib | FGFR, VEGFR | Dual inhibition | researchgate.net |

| Infigratinib (BGJ398) | FGFR1-3 | Selective inhibition | explorationpub.com |

| Pemigatinib | FGFR1-3 | IC50: 0.4 nM (FGFR1), 0.5 nM (FGFR2), 1.0 nM (FGFR3) | explorationpub.com |

Serine/threonine kinases phosphorylate the hydroxyl group of serine or threonine residues in their protein substrates. mdpi.com They are involved in a wide array of cellular processes, and their dysregulation is linked to various diseases. mdpi.comgoogle.com

Spindle and Kinetochore Associated Protein 1 (SPIN1): There is limited direct evidence in the provided results specifically linking this compound analogs to SPIN1 modulation.

G9a/GLP Histone Methyltransferase Complex: G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are histone methyltransferases that primarily methylate histone H3 at lysine (B10760008) 9 (H3K9me2), leading to gene repression. nih.gov While they are enzymes, their activity is often discussed in the context of kinase signaling pathways due to their role in epigenetic regulation. Pharmacological inhibition of the G9a/GLP complex has been shown to modulate anxiety-related behavior in preclinical models. nih.gov

Phosphoinositide 3-kinase α (PI3Kα): The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, and survival. researchgate.net Hyperactivation of this pathway is common in cancer. researchgate.net A series of quinazoline derivatives bearing an acrylamide (B121943) fragment were developed as PI3Kδ inhibitors, with one lead compound showing an IC50 of 27.5 nM. researchgate.net Although the focus was on the delta isoform, this highlights the potential of the quinazoline scaffold to target PI3K isoforms.

Non-receptor tyrosine kinases (NRTKs) are cytoplasmic enzymes that play critical roles in intracellular signaling pathways, regulating processes like cell growth, differentiation, and immune responses. nih.govwikipedia.org Aberrant activation of NRTKs is implicated in several hematological malignancies. nih.gov

Abelson murine leukemia viral oncogene homolog 1 (Abl1): The Abl1 kinase is a key target in the treatment of chronic myeloid leukemia, where it is often found as part of the BCR-Abl fusion protein. researchgate.net A series of styrylquinazolines with a thioaryl moiety at the C4 position have demonstrated high inhibitory potential against non-receptor tyrosine kinases, including Abl. researchgate.net Molecular docking studies have suggested that these compounds can bind to different conformational states of the Abl kinase. researchgate.net

Src Family Kinases (SFKs): Src is a prototypical member of a family of NRTKs involved in various signaling pathways that control cell proliferation, survival, and migration. mdpi.com

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase essential for B-cell development and signaling. numberanalytics.com It is a validated therapeutic target in B-cell malignancies. numberanalytics.comnih.gov Ibrutinib, a potent and irreversible BTK inhibitor with an IC50 of 0.5 nM, contains a pyrazolo[3,4-d]pyrimidine core, which is structurally related to the quinazoline scaffold. abcam.com It inhibits BTK autophosphorylation and the phosphorylation of its downstream substrate PLCγ. abcam.com Resistance to BTK inhibitors can arise from mutations in the BTK kinase domain. nih.gov

Table 2: Preclinical Inhibitory Activity of Quinazoline-related Analogs on Non-Receptor Tyrosine Kinases

| Compound Class/Name | Target Kinase(s) | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| Styrylquinazolines | Abl1 | High inhibitory potential | researchgate.net |

| Ibrutinib | BTK | 0.5 nM | abcam.com |

Serine/Threonine Kinases (e.g., SPIN1, G9a/GLP, PI3Kα)

Enzyme Inhibition and Modulation

Beyond kinases, this compound analogs have been shown to interact with other classes of enzymes, leading to either inhibition of their activity or modulation of their function.

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks. nih.govous-research.no PARP inhibitors have emerged as a significant class of anti-cancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.govous-research.no The inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication, resulting in cell death. nih.gov Several PARP inhibitors have entered clinical use, and they are often based on benzamide (B126) or purine (B94841) structures that compete with NAD+ at the enzyme's active site. nih.gov While direct studies on this compound as a PARP inhibitor are not detailed in the provided results, the broader class of quinazoline derivatives has been explored for this activity. sci-hub.st

Glucocerebrosidase (GC) is a lysosomal enzyme responsible for the breakdown of glucosylceramide. ucl.ac.uk Mutations in the gene encoding GC (GBA1) lead to Gaucher disease, a lysosomal storage disorder. ucl.ac.uknih.gov Furthermore, heterozygous GBA1 mutations are a major genetic risk factor for Parkinson's disease. ucl.ac.uk Many of these mutations cause the GC protein to misfold and be prematurely degraded, resulting in reduced enzyme activity in the lysosome. ucl.ac.uk

Pharmacological chaperones are small molecules that can bind to and stabilize mutant forms of an enzyme, facilitating its correct folding and trafficking to its proper cellular location, thereby restoring its function. ucl.ac.uk Several quinazoline-based compounds have been identified as modulators of GC. nih.gov Interestingly, minor structural modifications to these quinazoline analogs can convert them from inhibitors to activators of GC. nih.gov For example, fusing substituents at the 5 and 6 positions of a related pyrimidine (B1678525) core to form a quinazoline ring restored chaperoning activity. ucl.ac.uk One study identified a quinazoline derivative that led to a significant, dose-dependent increase in lysosomal GC activity in both healthy and mutant fibroblast cell lines. nih.gov

Table 3: Preclinical Activity of Quinazoline Analogs on Glucocerebrosidase

| Compound Class/Modification | Effect on Glucocerebrosidase (GC) | Key Finding | Reference(s) |

|---|---|---|---|

| Quinazoline derivatives | Pharmacological Chaperone | Fusion of substituents to form a quinazoline ring restored chaperoning activity. | ucl.ac.uk |

| Quinazoline derivative (9q) | Activator | Increased lysosomal GC activity in healthy and mutant fibroblasts by up to 85%. | nih.gov |

| N-methylation of quinazoline analogs | Activity Switch | Transformed some quinazoline inhibitors into activators. | nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition

Receptor Agonism/Antagonism

The histamine (B1213489) H4 receptor (H4R) is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses. Inverse agonists for H4R can reduce the receptor's basal activity and are of interest for treating inflammatory conditions. While the quinazoline scaffold is versatile, specific and detailed preclinical research demonstrating that this compound analogs act as inverse agonists at the histamine H4 receptor is not prominent in the reviewed scientific literature.

Neurotensin (B549771) receptor 1 (NTR1) is a G protein-coupled receptor involved in various central nervous system processes, including the modulation of dopamine (B1211576) pathways. Agonism at this receptor is being explored for potential therapeutic effects in psychiatric and neurological disorders. Despite the broad investigation into quinazoline derivatives for various CNS targets, there is a lack of specific preclinical data identifying this compound analogs as agonists for the neurotensin receptor 1.

Histamine H4 Receptor Inverse Agonism

Interference with Cellular Processes

By targeting essential enzymes, quinazoline analogs can profoundly interfere with fundamental cellular processes, primarily the cell cycle and apoptosis (programmed cell death).

The inhibition of DHFR directly depletes the cellular pool of tetrahydrofolate, which halts the synthesis of thymidylate, a necessary component of DNA. This leads to an S-phase arrest in the cell cycle. Similarly, the inhibition of DNA gyrase and topoisomerase IV in bacteria prevents DNA replication and segregation, ultimately triggering a lethal cascade.

In cancer cells, the consequences of such enzymatic inhibition often manifest as cell cycle arrest and the induction of apoptosis. mdpi.com For instance, several quinazoline derivatives have been shown to induce G2/M phase cell cycle arrest. mdpi.comnih.gov This arrest is often mediated by the modulation of key regulatory proteins like Cyclin B1, Cdk1, and Cdc25C. nih.gov Following cell cycle arrest, cells may enter apoptosis, a process characterized by the activation of caspases and changes in apoptosis-regulating proteins like Bcl-2 and Bax. mdpi.comnih.gov Some quinazoline analogs have been found to induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger DNA damage and activate apoptotic signaling pathways. nih.govresearchgate.net Furthermore, certain quinazoline compounds have been shown to increase levels of active caspases (e.g., caspase-3, -7, -8, and -9), confirming their pro-apoptotic effects. mdpi.comnih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. cytoskeleton.com The disruption of microtubule dynamics is a well-established and effective strategy in cancer therapy. cytoskeleton.com Several analogs of this compound have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. researchgate.netresearchgate.net

The binding of these compounds to tubulin prevents its polymerization into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death). researchgate.netresearchgate.net Preclinical studies have demonstrated that certain quinazoline derivatives exhibit significant cytotoxic activity against a range of cancer cell lines. researchgate.netjrespharm.com For instance, some novel pyrazolo[4,3-d]pyrimidine derivatives, which can be considered analogs due to their heterocyclic nature and mechanism of action, have shown potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range. nih.gov Specifically, compounds 9, 11, 12, and 13 in one study strongly inhibited tubulin polymerization with IC50 values of 0.45, 0.42, 0.49, and 0.42 μM, respectively. nih.gov

Furthermore, molecular docking studies have provided insights into the binding mode of these inhibitors, confirming their interaction with the colchicine site on β-tubulin. researchgate.net This interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket. The structural features of the this compound scaffold and its analogs, including the nature and position of substituents, play a crucial role in determining their binding affinity and inhibitory potency. nih.gov

Table 1: Inhibitory Activity of Selected Quinazoline Analogs on Tubulin Polymerization

| Compound ID | Target Cancer Cell Lines | IC50 (µM) for Tubulin Polymerization | Reference |

|---|---|---|---|

| Compound 9 | MCF-7 (Breast) | 0.45 | nih.gov |

| Compound 11 | MCF-7 (Breast) | 0.42 | nih.gov |

| Compound 12 | MCF-7 (Breast) | 0.49 | nih.gov |

| Compound 13 | MCF-7 (Breast) | 0.42 | nih.gov |

| Compound 5f | Various | 0.77 | researchgate.net |

| Compound 9 | Hela, A549, HepG2 | Not explicitly for tubulin, but potent antiproliferative activity shown. | researchgate.net |

| Compound 12k | Various | Potent inhibitor, specific IC50 not provided. | researchgate.net |

Note: The table presents a selection of compounds from the referenced literature to illustrate the range of activity. The specific this compound was not always the exact molecule tested, but structurally related quinazoline derivatives with the same mechanism of action.

G-Quadruplex Interaction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. researchgate.net These structures are prevalent in functionally significant genomic regions, such as telomeres and gene promoter regions, and are implicated in the regulation of key cellular processes like DNA replication, transcription, and telomere maintenance. mdpi.com The stabilization of G-quadruplexes by small molecules has emerged as a promising anticancer strategy, as it can lead to the inhibition of telomerase activity and the suppression of oncogene expression. researchgate.netmdpi.com

Several quinazoline-based compounds have been investigated for their ability to interact with and stabilize G-quadruplex structures. nih.gov The planar aromatic core of the quinazoline scaffold is well-suited for π-π stacking interactions with the G-tetrads, which are the fundamental units of the G-quadruplex structure. mdpi.comnih.gov These interactions increase the stability of the G4 structure, effectively hindering the cellular machinery that needs to access these DNA regions. mdpi.com

Computational modeling and experimental studies have been employed to understand the binding energetics and structural basis of the interaction between quinazoline analogs and G-quadruplexes. nih.gov These studies have shown that the nature of substituents on the quinazoline ring can significantly influence the binding affinity and selectivity for G4 structures. nih.gov By stabilizing G-quadruplexes in the promoter regions of oncogenes, these compounds can downregulate their transcription, thereby inhibiting cancer cell proliferation.

Table 2: G-Quadruplex Interaction of Quinazoline Analogs

| Compound Type | Method of Study | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4-one analogues | Comet Assay, FACS analyses, Computational Modeling | Compounds interfere with G-quadruplex regulatory mechanisms, and stabilization energies correlate with biological activity. | nih.gov |

| 4-aminoquinazolines | Quantum Chemical Modeling, IC50 determination | A linear relationship was found between computed ligand stacking affinities to a G-quadruplex model and experimental anticancer activity. | mdpi.com |

Signal Transduction Pathway Modulation (e.g., Ras-Raf-MEK-ERK)

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. frontiersin.orgaging-us.com Aberrant activation of this pathway, often due to mutations in Ras or Raf proteins, is a hallmark of many human cancers and drives tumor progression. frontiersin.orgnih.gov Consequently, targeting key components of this pathway has been a major focus of anticancer drug development. nih.gov

While direct inhibition of the Ras-Raf-MEK-ERK pathway by this compound analogs is a less explored area compared to tubulin and G-quadruplex targeting, the broader class of quinazoline derivatives has shown activity against kinases within this and related pathways. The quinazoline scaffold is a common privileged structure in kinase inhibitor design. For example, some quinazoline derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) that are upstream activators of the Ras-Raf-MEK-ERK pathway. By inhibiting these upstream kinases, these compounds can effectively block the entire downstream signaling cascade.

The therapeutic strategy involves the inhibitor binding to the ATP-binding site of the target kinase, preventing the phosphorylation and activation of its downstream substrate. aging-us.com This leads to the suppression of the pro-proliferative and anti-apoptotic signals mediated by the pathway. The development of selective inhibitors for specific kinases within the pathway, such as MEK or ERK, is an area of active investigation. frontiersin.org Preclinical studies with selective MEK inhibitors have demonstrated significant tumor growth inhibition in models with RAS/RAF mutations. frontiersin.org While specific data on this compound analogs as direct MEK or ERK inhibitors is limited in the provided search results, the chemical tractability of the quinazoline core suggests its potential for modification to target these kinases.

Preclinical Pharmacological and Biological Evaluation of 4 Pyrrolidin 3 Ylquinazoline Derivatives Excluding Clinical Trials

The 4-pyrrolidin-3-ylquinazoline scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its broad range of biological activities. This section details the preclinical in vitro evaluation of derivatives based on this core structure, focusing on their efficacy in various cellular and enzymatic models.

Anti-proliferative Activity in Cancer Cell Lines

Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. Research has demonstrated that these compounds can exhibit significant antiproliferative activity against a variety of human cancer cell lines.

One area of investigation involves the hybridization of the quinazoline (B50416) nucleus with other biologically active moieties. For instance, a series of hybrids combining benzimidazole (B57391) and quinazoline were synthesized and evaluated for antitumor activity. Within this series, a compound featuring a pyrrolidine (B122466) moiety at the second position of the quinazoline ring was identified as a potent, broad-spectrum antitumor agent, showing efficacy against multiple cell lines from different tumor subpanels. nih.gov

Another approach has focused on designing these derivatives as inhibitors of specific molecular targets crucial for cancer cell survival and proliferation, such as Poly (ADP-ribose) polymerase (PARP). In a study aimed at developing novel PARP-1 inhibitors, a derivative incorporating an (S)-N-Boc-pyrrolidin-3-yl substituent demonstrated the highest activity. aurak.ac.ae This compound was subsequently evaluated for PARP-2 inhibition and its ability to potentiate the effects of temozolomide, showing promising results at both the enzymatic and cellular levels. aurak.ac.ae

The general quinazoline scaffold itself is a well-established pharmacophore in anticancer drug design, with derivatives showing activity against lung, liver, and stomach cancer cell lines. nih.gov Modifications, such as the replacement of a benzene (B151609) ring with a pyrrole (B145914) ring in gefitinib (B1684475) analogues, have led to compounds with enhanced antitumor activity against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines. nih.govaurak.ac.ae Furthermore, spiro indolo-quinazolinone-pyrrolo[3,4-a]pyrrolizine hybrids have shown significant in vitro anti-proliferative activity against a panel of cancer cell lines including MCF-7 (breast), HeLa (cervical), and PC-3 (prostate), with IC₅₀ values in the low micromolar range, while showing no cytotoxicity against normal human embryonic kidney (HEK-293) cells. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected Quinazoline Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| (1-allyl-2-methyl-1H-benzimidazol-5-yl)-(2-(pyrrolidin-1-yl)quinazolin-4-yl)-amine | Panel of 60 tumor cell lines | Considered a broad-spectrum antitumor agent. | nih.gov |

| Quinazoline derivative with (S)-N-Boc-pyrrolidin-3-yl substituent | Various cancer cells | Displayed high inhibitory activity against PARP-1 at both enzymatic and cellular levels. | aurak.ac.ae |

| 4-pyrrylamino quinazolines | Miapaca2 (pancreatic), DU145 (prostate) | Exhibited increased antitumor activity compared to gefitinib. | nih.govaurak.ac.ae |

| Spiro indolo-quinazolinone-pyrrolo[3,4-a]pyrrolizine hybrid (6a) | MCF-7, MDA-MB-231, HeLa, PC-3 | Showed good anti-proliferative activity with IC₅₀ values ranging from 6.58 to 17.98 μM. | nih.gov |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)

The this compound framework and related structures have been evaluated for their efficacy against a range of microbial pathogens.

Antibacterial and Antifungal Activity Quinazoline derivatives have demonstrated notable antibacterial activity. For example, specific disubstituted quinazoline-2,4 diamine analogs are effective against Acinetobacter baumannii. mdpi.com Other research has shown that certain 2,3-disubstituted quinazolinone derivatives exhibit significant antibacterial effects against Staphylococcus albus and Streptococcus pyogenes. dovepress.com The fusion of quinazoline with other heterocyclic rings, such as in (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] aurak.ac.aenih.govdiazepin-2(5H)-one, has yielded compounds with high potency against both Staphylococcus aureus and Escherichia coli. mdpi.com Pyrrolidine derivatives have also been independently studied, with some showing the ability to hinder the growth of various harmful bacteria. mdpi.com Synthesized succinimide (B58015) derivatives containing a pyrrolidine aniline (B41778) structure have also been screened for in vitro antimicrobial and antifungal activity. researchgate.net

Antitubercular Activity Several quinazoline-based compounds have been identified as promising antitubercular agents. A series of 2,3-disubstituted quinazolinones showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis. dovepress.com The presence of amido, thioamido, or guanidino groups at the 3-position of the quinazolinone core appeared to be important for this activity. dovepress.com In another study, 2,3-dihydroquinazolin-4(1H)-one derivatives were screened against the H37Rv strain of M. tuberculosis, with the most active compounds showing MIC values of 2 µg/mL. mdpi.com Furthermore, certain 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives have been designed as inhibitors of the essential mycobacterial enzyme DprE1, demonstrating activity against Mycobacterium tuberculosis H37RV. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Quinazoline and Pyrrolidine Derivatives

| Compound Class/Derivative | Microorganism(s) | Activity/Key Findings | Reference |

|---|---|---|---|

| Disubstituted quinazoline-2,4 diamines | Acinetobacter baumannii | Effective in killing and preventing bacterial growth. | mdpi.com |

| 2,3-disubstituted quinazolinones | Staphylococcus albus, Streptococcus pyogenes | Significant antibacterial activity observed. | dovepress.com |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | Mycobacterium tuberculosis H37Rv | MIC values as low as 2 µg/mL. | mdpi.com |

| 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide | Mycobacterium tuberculosis H37RV | Designed as DprE1 inhibitors with antitubercular activity. | mdpi.com |

Antiviral Activity Evaluation

The antiviral potential of quinazoline and pyrrolidine derivatives has been explored against several viruses. A series of 2,4-disubstituted quinazolines were tested for anti-influenza virus activity, with the most active compounds showing IC₅₀ values below 10 μM. mdpi.com In other studies, certain quinazoline analogs have been investigated for activity against Hepatitis C virus (HCV) and Japanese Encephalitis virus. mdpi.com

Pyrrolidine derivatives have also shown promise. A range of novel polyfunctionalized pyrrole derivatives were potent against the Yellow Fever Virus in Vero cells. benthamscience.com Similarly, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides demonstrated inhibitory activity against Yellow Fever Virus at concentrations of 10 μg/mL or less. nuph.edu.ua Additionally, acylhydrazone derivatives have been designed as inhibitors of HIV-1 capsid protein assembly, with some displaying potent antiviral activities with EC₅₀ values in the sub-micromolar range. researchgate.net

Table 3: In Vitro Antiviral Activity of Selected Derivatives

| Compound Class/Derivative | Virus | Activity/Key Findings | Reference |

|---|---|---|---|

| 2,4 disubstituted quinazoline derivatives | Influenza virus | Highest activity with IC₅₀ < 10 μM. | mdpi.com |

| Polyfunctionalized pyrrole derivatives | Yellow Fever Virus | Potent activity in Vero cells. | benthamscience.com |

| 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl) carbothioamides | Yellow Fever Virus | Inhibitory activity at ≤10 μg/mL. | nuph.edu.ua |

| Acylhydrazone derivatives | HIV-1 | Inhibited capsid protein assembly with EC₅₀ values as low as 0.17 μM. | researchgate.net |

Anti-inflammatory Response in Cellular Assays

The anti-inflammatory properties of quinazoline derivatives have been assessed using various in vitro models. Substituted pyrrolo-quinazoline derivatives have been synthesized and evaluated for anti-inflammatory activity, with some compounds showing potent effects when compared to the reference drug diclofenac. mdpi.com

Commonly used in vitro assays to screen for anti-inflammatory activity include the human red blood cell (HRBC) membrane stabilization assay and the inhibition of protein denaturation assay. bbrc.inresearchgate.net The HRBC assay is based on the principle that stabilizing the red blood cell membrane can correlate with the stabilization of lysosomal membranes, which is a key aspect of the inflammatory process. bbrc.in The inhibition of protein denaturation is another standard method, as the denaturation of tissue proteins is a well-documented cause of inflammatory diseases. innovareacademics.in These assays are frequently used to provide a preliminary evaluation of the anti-inflammatory potential of new chemical entities before advancing to more complex models. researchgate.net

Antidiabetic Mechanism Investigation in Cellular/Enzyme Assays

The quinazoline and pyrrolidine scaffolds are featured in compounds investigated for their antidiabetic potential. A primary mechanism of action explored is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes slows down the digestion of carbohydrates, leading to a reduction in post-meal glucose absorption. nih.gov

A series of 3-substituted quinazoline-2,4-dione derivatives were synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase. mdpi.com Molecular docking studies suggested that compounds like 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione could be potent inhibitors of these enzymes. mdpi.com Similarly, pyrrolidine derivatives have been extensively studied as potential α-amylase and α-glucosidase inhibitors. nih.gov The rationale for synthesizing various pyrrolidine derivatives often involves incorporating different electron-donating and electron-withdrawing groups to understand their effect on inhibitory activity. nih.gov

Beyond enzyme inhibition, other potential antidiabetic mechanisms for such heterocyclic compounds include the activation of AMP-activated protein kinase (AMPK), promotion of glucose transporter 4 (GLUT4) translocation, and suppression of pro-inflammatory cytokines like IL-6, which can improve insulin (B600854) sensitivity. frontiersin.orgfrontiersin.org

Antiparasitic Activity Assessment

Derivatives containing the this compound core have shown significant promise as antiparasitic agents, particularly against protozoan parasites responsible for diseases like Chagas disease and malaria.

In a collaborative virtual screening effort, a series of 2-aryl-4-aminoquinazolines were identified and optimized for activity against Trypanosoma cruzi, the causative agent of Chagas disease. One notable compound, 4-[3-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(pyridin-2-yl)quinazoline, demonstrated efficacy in reducing parasitemia in an in vivo model of the disease. acs.org This highlights the potential of this specific scaffold in developing new treatments for Chagas disease. acs.org

In the context of malaria, 2-anilino 4-amino substituted quinazolines have been optimized into potent antimalarial agents. acs.org These compounds showed modest to potent activity against asexual stages of both drug-sensitive (P. falciparum 3D7) and multidrug-resistant parasite lines. acs.org Further studies revealed that lead compounds from this series arrest parasite growth at the ring stage of the asexual cycle and also interfere with gametocytogenesis, the formation of sexual stage parasites. acs.org

Additionally, bicyclic pyrrolidine derivatives have been developed as inhibitors of the Toxoplasma gondii phenylalanine tRNA synthetase (PheRS), an enzyme essential for parasite survival. These compounds showed potent parasite growth inhibition in vitro. nih.gov

Table 4: In Vitro Antiparasitic Activity of Selected Quinazoline and Pyrrolidine Derivatives

| Compound Class/Derivative | Parasite | Activity/Key Findings | Reference |

|---|---|---|---|

| 4-[3-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(pyridin-2-yl)quinazoline | Trypanosoma cruzi | Demonstrated efficacy in reducing parasitemia. | acs.org |

| 2-anilino 4-amino substituted quinazolines | Plasmodium falciparum (multidrug-resistant strains) | Potent activity against asexual parasite stages (EC₅₀ ~ 0.1 to 2 μM). | acs.org |

| Bicyclic pyrrolidine derivatives | Toxoplasma gondii | Potent parasite growth inhibition via PheRS enzyme inhibition. | nih.gov |

In Vivo Proof-of-Concept Studies in Animal Models

In vivo studies are crucial for demonstrating the potential therapeutic utility of a new chemical entity in a living organism. These studies provide insights into the compound's efficacy and its effects on biological pathways within the context of a whole animal.

Efficacy in Disease Models (e.g., Trypanosoma cruzi infection models)

Derivatives of this compound have been investigated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In a murine model of acute T. cruzi infection, the administration of a specific derivative, compound 85 (4-[3-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(pyridin-2-yl)quinazoline), resulted in a significant reduction of parasitemia. nih.govacs.orgresearchgate.net This demonstrates the potential of this chemical scaffold in combating this neglected tropical disease. nih.gov The study highlighted the importance of the 2-(pyridin-2-yl)quinazoline series as a promising avenue for developing new anti-trypanosomal treatments. nih.govacs.org

Initial high-throughput screening identified a 2-arylpyrimidine as a starting point, which led to the exploration of the 2-aryl-4-aminoquinazoline series. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2- and 4-positions of the quinazoline core were critical for anti-T. cruzi activity. acs.org For instance, while a 2-pyridyl substituent maintained activity, 3-pyridyl substitutions were less potent. nih.govacs.org This guided the synthesis and evaluation of further derivatives, ultimately leading to the identification of promising candidates for in vivo testing. acs.org

The in vivo efficacy of these compounds is often assessed using bioluminescent imaging in animal models, allowing for the real-time monitoring of parasite load and the effectiveness of the treatment. researchgate.netplos.org This methodology provides a robust and reproducible way to evaluate the anti-parasitic activity of new compounds. plos.org

Pharmacodynamic Biomarker Studies

Pharmacodynamic (PD) biomarkers are essential tools in drug development for measuring the biological effect of a compound on its intended target. accelsiors.comchdifoundation.org These markers can provide early evidence of a drug's activity and help to establish a relationship between drug exposure and the observed pharmacological response. nih.govyoutube.com In the context of this compound derivatives, PD biomarker studies would involve measuring the modulation of the specific target or pathway affected by the compound in the animal model. chdifoundation.orggabionline.net

For instance, if a derivative is designed to inhibit a particular kinase, a PD biomarker study might involve measuring the phosphorylation status of a downstream substrate of that kinase in tissue samples from treated animals. nih.gov This provides direct evidence that the drug is engaging its target and exerting a biological effect in vivo. chdifoundation.org While specific PD biomarker data for this compound derivatives in the public domain is limited, the general approach is a standard and critical component of preclinical drug development. accelsiors.comnih.gov

Selectivity Profiling against Off-Targets

Selectivity is a critical attribute of any drug candidate, as off-target interactions can lead to undesirable side effects. nih.gov Therefore, it is essential to profile promising compounds against a panel of other related and unrelated biological targets to assess their specificity. nih.gov

For a 2-aryl-4-aminoquinazoline derivative, compound 54 , an extensive off-target selectivity screening was conducted against a panel of 300 kinases and 35 other liability targets, including G-protein coupled receptors (GPCRs) and ion channels. acs.org The results indicated that the compound was highly selective, with no significant off-target activity observed at a test concentration of 1 µM for the kinase panel and 10 µM for the liability panel, with the exception of some antagonism at the 5HT-1A receptor. acs.org However, this was not considered to be the cause of any observed toxicity. acs.org

This type of comprehensive profiling provides confidence in the compound's specific mechanism of action and helps to de-risk its further development. nih.govnih.gov

Preclinical Drug Metabolism and Pharmacokinetics (DMPK)

The study of Drug Metabolism and Pharmacokinetics (DMPK) is fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. bioivt.comnuvisan.comnih.gov These properties are critical determinants of a drug's efficacy and safety profile. dundee.ac.uk

In Vitro Metabolic Stability (e.g., Microsomal Stability)

In vitro metabolic stability assays are used to predict how quickly a compound will be metabolized in the body. researchgate.net These assays typically use liver microsomes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.govmarshall.edu A compound with high metabolic stability is likely to have a longer half-life in vivo, which can be advantageous for dosing. researchgate.netrsc.org

For a series of pyrimidine (B1678525) dihydroquinoxalinone derivatives, which share a similar heterocyclic core with quinazolines, metabolic stability was a key parameter evaluated. acs.orgresearchgate.net One of the most potent compounds in that series, 12k , exhibited a significantly longer half-life in liver microsomes compared to its parent compound, indicating improved metabolic stability. acs.orgresearchgate.net Similarly, for pyrazolo[3,4-d]pyrimidine derivatives, another related scaffold, compound 24j showed moderate liver microsomal stability. nih.gov These studies underscore the importance of assessing metabolic stability early in the drug discovery process to guide the selection and optimization of lead compounds. nih.govrsc.org

The following table summarizes the in vitro metabolic stability data for selected compounds from related chemical series.

| Compound | Scaffold | In Vitro Half-life (t1/2) in Liver Microsomes | Reference |

| 12k | Pyrimidine dihydroquinoxalinone | >300 min | acs.orgresearchgate.net |

| 24j | Pyrazolo[3,4-d]pyrimidine | Moderate | nih.gov |

| CEP-37440 | FAK/ALK inhibitor | 23.24 min | nih.gov |

| Fedratinib | JAK-2 inhibitor | 23.26 min | rsc.org |

Permeability and Absorption Studies

For a drug to be orally active, it must be able to pass through the intestinal wall and be absorbed into the bloodstream. acs.org In vitro permeability assays, such as the Caco-2 cell permeability assay, are commonly used to predict the intestinal absorption of a compound. acs.org Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and resemble the absorptive cells of the small intestine.

In a study of (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates, a representative compound, 12d , was evaluated for its permeability across a Caco-2 cell monolayer. acs.org The results indicated good permeability, suggesting that the compound would likely have good oral absorption. acs.org While specific data for this compound derivatives was not found, this type of study is a standard component of preclinical DMPK evaluation for any orally administered drug candidate. wiley.commdpi.com

Computational and Chemoinformatics Approaches in 4 Pyrrolidin 3 Ylquinazoline Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-pyrrolidin-3-ylquinazoline derivatives, docking studies have been crucial in elucidating their binding modes within the active sites of various kinases and other enzymes.

Researchers have identified that the quinazoline (B50416) scaffold often serves as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region. For instance, in studies targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, derivatives of 6,7-dimethoxy-4-pyrrolidinyl quinazoline were designed to fit into the ATP-binding site. ijfmr.com Docking simulations revealed that the quinazoline ring system effectively interacts with the hinge region of CDK9, while the pyrrolidinyl group explores a deeper pocket, with substitutions on this ring allowing for modulation of potency and selectivity. ijfmr.com

Similarly, docking studies of quinazoline-based inhibitors targeting enzymes like dihydrofolate reductase (DHFR) from pathogens such as Trypanosoma brucei have been performed. researchgate.net These studies help visualize how the this compound core or similar structures orient themselves to maximize interactions with key active site residues, guiding the synthesis of analogs with improved inhibitory activity. researchgate.net The insights gained from these ligand-protein interaction analyses are fundamental for structure-based drug design, enabling the rational optimization of lead compounds.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Target Protein | Key Interaction Sites | Significance of Pyrrolidinyl Group |

|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK9) | Hinge region of the ATP-binding pocket | Explores deeper pocket, allows for potency and selectivity modulation |

| Dihydrofolate Reductase (DHFR) | Active site residues | Orientation for maximized interaction and inhibitory activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors.

While specific QSAR studies focusing exclusively on the this compound scaffold are not extensively detailed in the provided results, the principles are widely applied to the broader quinazoline class. nih.gov For a series of related inhibitors, QSAR models can be built to predict the activity of new, unsynthesized analogs. Descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP). nih.gov Such models are valuable for prioritizing which compounds to synthesize, saving time and resources. For example, a QSAR study on a series of quinazoline derivatives might reveal that a specific substitution pattern on the pyrrolidine (B122466) ring is consistently associated with higher potency, thereby guiding further synthetic efforts.

Virtual Screening for Novel Ligands and Scaffold Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been effectively used with the quinazoline core to discover novel ligands. ijfmr.com

Starting with a known active scaffold like this compound, virtual screening can be performed in two primary ways: ligand-based or structure-based. In structure-based virtual screening, a library of compounds is docked into the target protein's binding site, and compounds are ranked based on their predicted binding affinity. ijfmr.com This method has been employed to identify new pyridine (B92270) and pyrimidine (B1678525) derivatives as potential CDK9 inhibitors, demonstrating the power of computational screening to find novel chemotypes. ijfmr.com

The this compound framework itself can be considered a "privileged scaffold" because it is capable of binding to multiple biological targets. Virtual screening campaigns can identify which other targets might be modulated by this scaffold, potentially uncovering new therapeutic applications for this class of compounds.

In Silico Toxicity Prediction Methodologies

Predicting potential toxicity early in the drug discovery process is critical. In silico methods are increasingly used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ijfmr.comresearchgate.net For derivatives of this compound, computational models can predict potential liabilities such as hepatotoxicity, cardiotoxicity, or mutagenicity. researchgate.net

These predictive models are often built using large datasets of compounds with known toxicological profiles. By analyzing the structural features of the this compound molecule and its analogs, these tools can flag potential issues. For example, some studies perform in silico ADMET analysis to evaluate the drug-likeness and safety profiles of newly identified hits from virtual screening. ijfmr.com This early-stage filtering helps to deprioritize compounds that are likely to fail later in development due to unfavorable ADMET properties.

Advanced Machine Learning and AI in Molecular Design (e.g., Generative Active Learning)

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design. While specific examples for the this compound scaffold are emerging, the methodology holds immense promise. Generative models, a type of AI, can learn from existing chemical data to design entirely new molecules with desired properties.

In a process like generative active learning, an AI model proposes new molecular structures based on the this compound scaffold. These virtual compounds are then evaluated using predictive models (like QSAR or docking). The results are used to retrain the generative model, which then creates a new, improved set of molecules. This iterative cycle can rapidly explore a vast chemical space to identify novel compounds with high predicted potency and good drug-like properties, far exceeding the pace of traditional medicinal chemistry.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on quantum mechanics like Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.net For the this compound scaffold, DFT calculations can be used to determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies.

This information is valuable for understanding the molecule's intrinsic reactivity and how it might interact with its biological target on a subatomic level. For example, DFT can help explain the stability of certain conformations or the electronic effects of adding different substituents to the quinazoline or pyrrolidine rings. researchgate.net These fundamental insights complement experimental data and can help rationalize observed structure-activity relationships, leading to more informed and hypothesis-driven drug design. researchgate.net

Future Perspectives and Unaddressed Research Directions

Exploration of Novel Substitution Patterns and Hybrid Structures